Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside
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Overview
Description
Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside is a complex organic compound characterized by its unique structure, which includes multiple phenylmethoxy groups and a benzoate ester
Scientific Research Applications
Chemistry
In chemistry, Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating biological processes.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside typically involves multiple steps, starting from simpler precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using phenylmethoxy groups to prevent unwanted reactions during subsequent steps.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.
Introduction of the Benzoate Ester: The benzoate ester is introduced through an esterification reaction, typically using benzoic acid and a suitable coupling agent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Mechanism of Action
The mechanism of action of Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside involves its interaction with specific molecular targets. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl 9-methyldecanoate
- 2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
Uniqueness
Benzyl 2,3-DI-O-benzyl-6-O-benzoyl-beta-D-galactopyranoside is unique due to its multiple phenylmethoxy groups and the presence of a benzoate ester These structural features confer specific reactivity and interaction properties that distinguish it from similar compounds
Properties
IUPAC Name |
[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O7/c35-30-29(24-39-33(36)28-19-11-4-12-20-28)41-34(40-23-27-17-9-3-10-18-27)32(38-22-26-15-7-2-8-16-26)31(30)37-21-25-13-5-1-6-14-25/h1-20,29-32,34-35H,21-24H2/t29?,30-,31-,32?,34+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSUAHOWIOAMNA-VAWPCDRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@H](C(O[C@H](C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676214 |
Source
|
Record name | Benzyl 6-O-benzoyl-2,3-di-O-benzyl-alpha-L-erythro-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313352-43-1 |
Source
|
Record name | Benzyl 6-O-benzoyl-2,3-di-O-benzyl-alpha-L-erythro-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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